3-Methyl-4-(4-methylphenyl)but-3-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4-(4-methylphenyl)but-3-en-1-ol is a homoallylic alcohol derivative. It is known for its unique structure, which includes a buten-1-ol backbone with methyl and methylphenyl substituents. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
3-Methyl-4-(4-methylphenyl)but-3-en-1-ol can be synthesized through the allylation of 4-methylbenzaldehyde using potassium allyltrifluoroborate in the presence of 18-crown-6 . Another method involves the Prins cyclization of 4-methylbenzaldehyde with cellulose-sulfonic acid to form the corresponding tetrahydropyran-4-ol . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-4-(4-methylphenyl)but-3-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3-Methyl-4-(4-methylphenyl)but-3-en-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. For example, it can undergo Prins cyclization to form tetrahydropyran-4-ol, which may interact with various enzymes and receptors in biological systems . The exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
3-Methyl-4-(4-methylphenyl)but-3-en-1-ol can be compared with other similar compounds, such as:
1-(4-Methylphenyl)-3-buten-1-ol: Similar structure but different functional groups.
3-Methyl-3-buten-1-ol: Lacks the phenyl group, resulting in different chemical properties.
3-Methyl-4-phenyl-3-buten-2-one: Contains a ketone group instead of a hydroxyl group .
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity.
Eigenschaften
CAS-Nummer |
868747-99-3 |
---|---|
Molekularformel |
C12H16O |
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
3-methyl-4-(4-methylphenyl)but-3-en-1-ol |
InChI |
InChI=1S/C12H16O/c1-10-3-5-12(6-4-10)9-11(2)7-8-13/h3-6,9,13H,7-8H2,1-2H3 |
InChI-Schlüssel |
QSLWKIMELACTRU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C=C(C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.